molecular formula C62H86N12O16 B13797908 Actinomycin d-[3h(g)]

Actinomycin d-[3h(g)]

Cat. No.: B13797908
M. Wt: 1428.1 g/mol
InChI Key: RJURFGZVJUQBHK-RRSMDJEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Actinomycin d-[3h(g)] undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities .

Scientific Research Applications

Cancer Research and Therapy

Actinomycin D has been extensively studied for its anticancer properties due to its ability to inhibit DNA transcription and replication. Its applications in cancer research include:

  • Mechanistic Studies : Actinomycin D is used to understand the mechanisms of gene expression regulation in cancer cells. By inhibiting RNA synthesis, researchers can study the downstream effects on cell proliferation and apoptosis .
  • In Vivo Studies : In animal models, such as tumor-bearing mice, Actinomycin D has shown significant efficacy in reducing tumor size and promoting regression. For instance, a single nonlethal dose was reported to cause total regression of Ridgway osteogenic sarcoma .
  • Combination Therapies : Actinomycin D is often used in combination with other chemotherapeutic agents. Studies indicate that when combined with fludarabine, it enhances survival rates in mice compared to controls .

Molecular Biology Applications

The tritiated form of Actinomycin D allows for advanced studies in molecular biology:

  • DNA Labeling : Researchers utilize Actinomycin D-[3H(g)] for labeling DNA in various assays. This technique aids in tracking DNA interactions and studying the dynamics of DNA repair mechanisms .
  • Gene Expression Analysis : By incorporating tritiated Actinomycin D into cellular systems, scientists can analyze gene expression profiles under different conditions, contributing to a better understanding of oncogenic processes and potential therapeutic targets .

Toxicology and Genotoxicity Testing

Actinomycin D's ability to interfere with cellular processes makes it a valuable tool in toxicology:

  • Genotoxic Potential Assessment : Actinomycin D is employed to evaluate the genotoxic effects of various compounds. By analyzing gene expression changes induced by exposure to potential genotoxins, researchers can assess the risk associated with chemical exposures .
  • Toxicogenomics : This field utilizes Actinomycin D to identify biomarkers for toxicity and carcinogenicity. The compound's effects on specific gene expressions provide insights into mechanisms of toxicity and facilitate the development of safer drugs .

Data Table: Summary of Key Findings Related to Actinomycin D-[3H(g)]

Application AreaKey FindingsReference
Cancer TherapySignificant tumor regression in animal models; effective in combination therapies
Molecular BiologyUseful for DNA labeling; aids in studying gene expression dynamics
Genotoxicity TestingEmployed for assessing genotoxic potential; informs toxicogenomics studies

Case Study 1: Efficacy in Osteogenic Sarcoma

A study demonstrated that a single dose of Actinomycin D effectively caused regression of osteogenic sarcoma in mice, suggesting its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Gene Expression Modulation

In vitro studies using tritiated Actinomycin D have shown alterations in gene expression profiles when exposed to various environmental toxins, highlighting its utility in toxicological assessments .

Comparison with Similar Compounds

Properties

Molecular Formula

C62H86N12O16

Molecular Weight

1428.1 g/mol

IUPAC Name

1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6

InChI Key

RJURFGZVJUQBHK-RRSMDJEXSA-N

Isomeric SMILES

[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H]

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.